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molecular formula C18H14BrNO2 B8746966 METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE CAS No. 272104-64-0

METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE

Cat. No. B8746966
M. Wt: 356.2 g/mol
InChI Key: BSAAEEAUGZMUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780875B2

Procedure details

10 g (36 mmol) of 3-methyl-2-phenylquinoline-4-carboxylic acid methyl ester (compound of Description A) were dissolved in 500 ml of CH3CN; 13 g (72 mmol) of N-bromosuccinimide were added and the reaction mixture was heated to reflux. After adding 1 g (4.1 mmol) of dibenzoylperoxide, the reaction was refluxed for 24 h; then additional 4 g (22.5 mmol) of N-bromosuccinimide and 0.5 g (2.0 mmol) of dibenzoylperoxide were added and the reaction was refluxed for 4 h. The solvent was evaporated in vacuo to dryness to yield 26.1 g of crude methyl 3-bromomethyl-2-phenylquinoline-4-carboxylate (theorical amount, 12.8 g) which was used in the following reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:6]=1[CH3:21])=[O:4].[Br:22]N1C(=O)CCC1=O>CC#N.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:22][CH2:21][C:6]1[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:8][C:9]2[C:14]([C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[CH:13][CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=C(C(=NC2=CC=CC=C12)C1=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC2=CC=CC=C2C1C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: CALCULATEDPERCENTYIELD 203.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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